molecular formula C7H7F3N2O5 B15055442 (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate

Cat. No.: B15055442
M. Wt: 256.14 g/mol
InChI Key: MLAZGCZRGKWFPK-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a chemical compound with the molecular formula C7H7F3N2O5. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate typically involves the reaction of 4-(trifluoromethyl)oxazole with methanamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction mixture is heated to a specific temperature to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target molecules, leading to various biological effects. The compound may interact with enzymes, receptors, or DNA, modulating their activity and resulting in specific physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl)oxazol-5-yl)methanamine oxalate
  • (4-Chloromethyl)oxazol-5-yl)methanamine oxalate
  • (4-Bromomethyl)oxazol-5-yl)methanamine oxalate

Uniqueness

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C7H7F3N2O5

Molecular Weight

256.14 g/mol

IUPAC Name

oxalic acid;[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanamine

InChI

InChI=1S/C5H5F3N2O.C2H2O4/c6-5(7,8)4-3(1-9)11-2-10-4;3-1(4)2(5)6/h2H,1,9H2;(H,3,4)(H,5,6)

InChI Key

MLAZGCZRGKWFPK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)CN)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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